

# 3-(5-Bromopyridin-2-yl)oxetan-3-ol chemical properties

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## Compound of Interest

Compound Name: 3-(5-Bromopyridin-2-yl)oxetan-3-ol

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## Technical Guide: 3-(5-Bromopyridin-2-yl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(5-Bromopyridin-2-yl)oxetan-3-ol** is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals, substituted with a bromine atom and a 3-hydroxyoxetane group. The oxetane ring, a four-membered cyclic ether, is a particularly valuable functional group in modern drug discovery. It is recognized as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing a unique three-dimensional structural element. This technical guide provides a summary of the known chemical properties and a plausible synthetic route for **3-(5-Bromopyridin-2-yl)oxetan-3-ol**, positioning it as a valuable building block for the synthesis of novel therapeutic agents.

### Chemical Properties

A summary of the key chemical identifiers and physical properties for **3-(5-Bromopyridin-2-yl)oxetan-3-ol** is provided below. It is important to note that while basic identifiers are readily

available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	230.06 g/mol	[1]
CAS Number	1207758-80-2	[1]
Appearance	Off-white to light yellow solid	[1]
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2-8°C	[1]

Note: Detailed experimental data for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **3-(5-Bromopyridin-2-yl)oxetan-3-ol** is not explicitly available in the reviewed literature. However, a general and robust method for the synthesis of 3-aryloxetan-3-ols has been described, which involves the reaction of a lithiated aryl or heteroaryl species with oxetan-3-one. The following is a plausible experimental protocol adapted from this established methodology.

## Experimental Protocol: Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Materials:

- 2,5-Dibromopyridine
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Oxetan-3-one
- Anhydrous tetrahydrofuran (THF)

- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware for anhydrous reactions

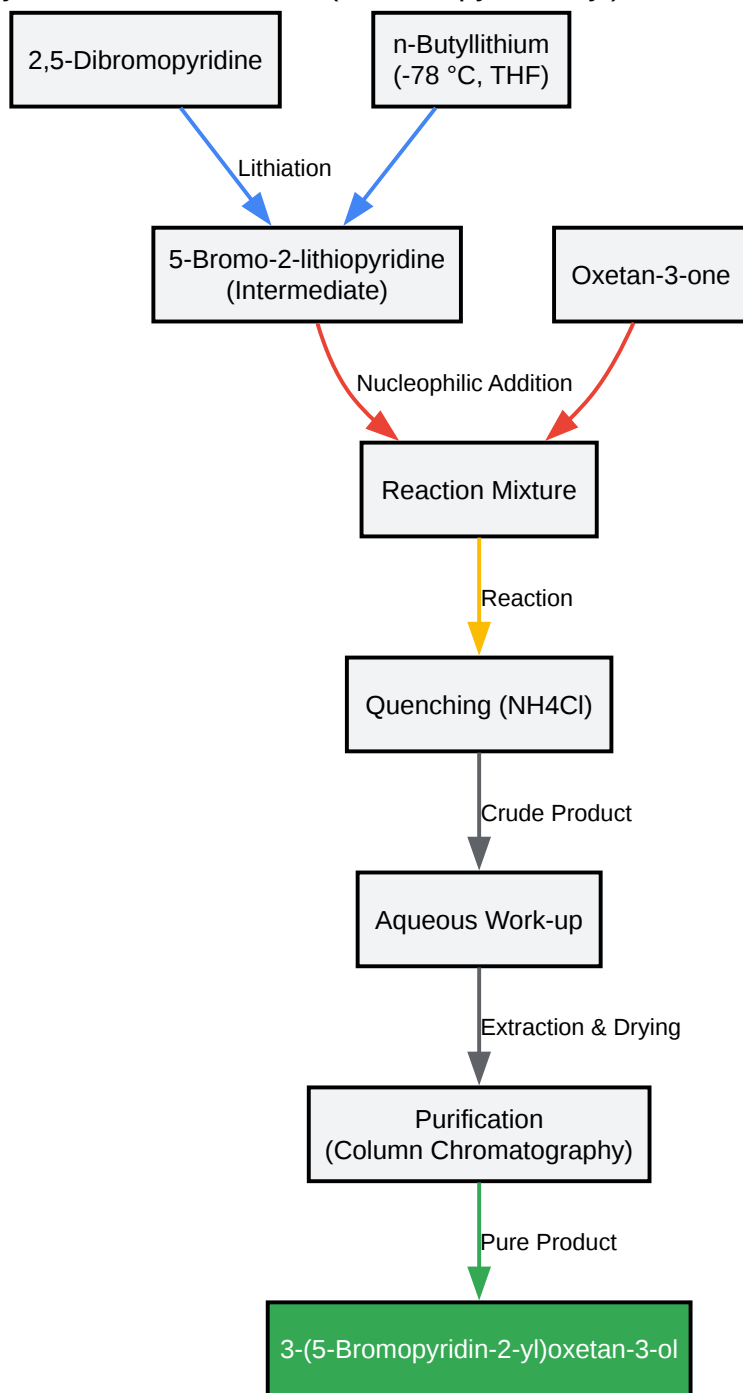
Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled.
- **Preparation of the Lithiated Intermediate:** The flask is charged with 2,5-dibromopyridine (1.0 equivalent) and dissolved in anhydrous THF. The solution is cooled to  $-78^\circ\text{C}$  using a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.0 equivalent) is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below  $-70^\circ\text{C}$ . The reaction mixture is stirred at  $-78^\circ\text{C}$  for 1 hour to ensure the formation of the 5-bromo-2-lithiopyridine intermediate.
- **Addition of Oxetan-3-one:** A solution of oxetan-3-one (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at  $-78^\circ\text{C}$ . The resulting mixture is stirred at this temperature for an additional 2-3 hours.
- **Quenching:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the temperature is still low.
- **Work-up:** The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **3-(5-Bromopyridin-2-yl)oxetan-3-ol** is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

## Synthetic Workflow Diagram

## Synthetic Workflow for 3-(5-Bromopyridin-2-yl)oxetan-3-ol

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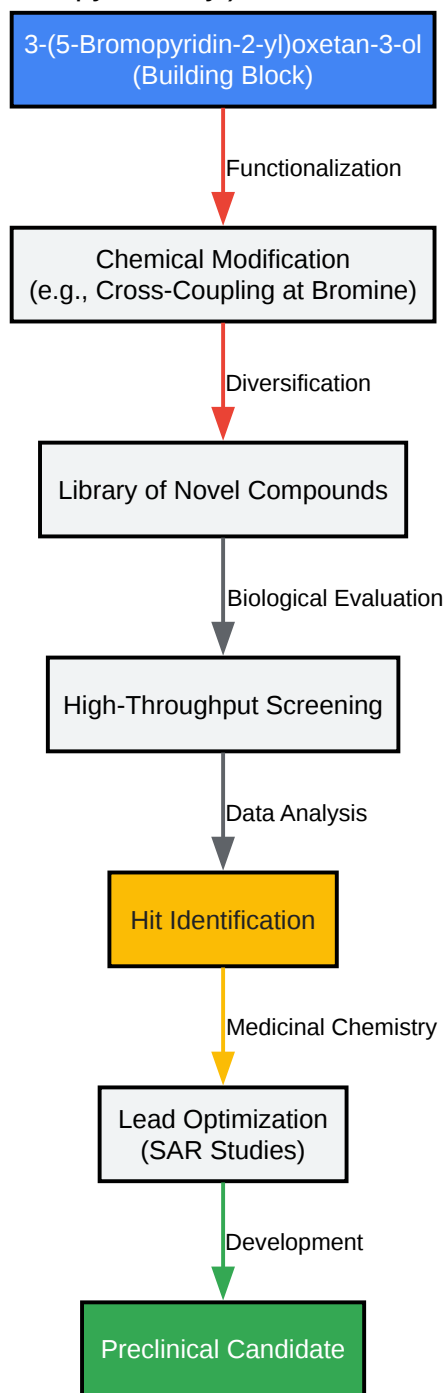
Caption: A diagram illustrating the key steps in the proposed synthesis of **3-(5-Bromopyridin-2-yl)oxetan-3-ol**.

## Role in Drug Discovery

**3-(5-Bromopyridin-2-yl)oxetan-3-ol** is a valuable building block in drug discovery due to the combination of the pharmacologically relevant bromopyridine moiety and the property-enhancing oxetane group. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. The 3-hydroxyoxetane group can improve compound solubility and metabolic stability, and its hydroxyl group can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.

## Logical Relationship in a Drug Discovery Cascade

## Role of 3-(5-Bromopyridin-2-yl)oxetan-3-ol in Drug Discovery

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Caption: A logical workflow demonstrating the utility of **3-(5-Bromopyridin-2-yl)oxetan-3-ol** as a starting material in a typical drug discovery program.

## Conclusion

**3-(5-Bromopyridin-2-yl)oxetan-3-ol** represents a promising and strategically designed chemical entity for the synthesis of novel compounds with potential therapeutic applications. The convergence of a modifiable bromopyridine core with the beneficial physicochemical properties imparted by the 3-hydroxyoxetane moiety makes it an attractive starting material for medicinal chemists. While detailed experimental data on its properties are limited, the well-established synthetic routes to analogous compounds provide a clear path for its preparation and subsequent utilization in drug discovery programs. Further investigation into the biological activities of derivatives of this compound is warranted.

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## References

- 1. 3-(5-BroMo-2-pyridinyl)-3-oxetanol | 1207758-80-2 [chemicalbook.com]
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